(7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one

Enantiomeric purity Chiral resolution Stereochemistry

(7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one is a chiral 7,8-dihydropteridine derivative belonging to the broader class of pteridine-based enzyme inhibitors. The compound possesses a defined (7S) absolute configuration, distinguishing it from the corresponding racemate (CAS 22386-64-7) and the (7R)-enantiomer.

Molecular Formula C7H9N5O
Molecular Weight 179.18 g/mol
CAS No. 364039-67-8
Cat. No. B13747770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one
CAS364039-67-8
Molecular FormulaC7H9N5O
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2=C(N=CN=C2N1)N
InChIInChI=1S/C7H9N5O/c1-3-7(13)12-4-5(8)9-2-10-6(4)11-3/h2-3H,1H3,(H,12,13)(H3,8,9,10,11)/t3-/m0/s1
InChIKeyGPXHNPZRIDJEAW-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Overview of (7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one (CAS 364039-67-8)


(7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one is a chiral 7,8-dihydropteridine derivative belonging to the broader class of pteridine-based enzyme inhibitors. The compound possesses a defined (7S) absolute configuration, distinguishing it from the corresponding racemate (CAS 22386-64-7) and the (7R)-enantiomer. Its core scaffold is recognized in medicinal chemistry for targeting folate biosynthesis enzymes such as 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), an enzyme absent in mammals and therefore of interest for selective antimicrobial development [1]. The compound’s primary differentiator at the procurement stage is its single-enantiomer identity, which is critical for studies requiring stereochemically defined tool compounds or synthetic intermediates.

Why Generic Substitution Is Insufficient for (7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one


Substituting (7S)-4-amino-7-methyl-7,8-dihydropteridin-6(5H)-one with its racemate or the (7R)-enantiomer introduces a different stereochemical entity whose biological activity cannot be assumed to be equivalent. In the pteridine class, the (7S) configuration has been specifically associated with distinct inhibitory potency against HPPK, where even minor stereochemical alterations can alter enzyme binding [1]. Procurement of the incorrect stereoisomer therefore risks invalidating structure-activity relationship (SAR) studies and enzyme inhibition assays that depend on defined chirality.

Quantitative Differentiation Evidence for (7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one


Stereochemical Identity as a Procurement Differentiator: (7S) vs. Racemate

The target compound is the single (7S)-enantiomer (CAS 364039-67-8), whereas the commonly listed alternative 4-amino-7-methyl-7,8-dihydropteridin-6(5H)-one (CAS 22386-64-7) is the racemic mixture. No direct head-to-head bioactivity comparison between the enantiomers was identified in the accessed literature. However, the (7S) configuration is documented in the IUPAC name and InChI string (InChI=1S/C7H9N5O/c1-3-7(13)12-4-5(8)9-2-10-6(4)11-3/h2-3H,1H3,(H,12,13)(H3,8,9,10,11)/t3-/m0/s1), confirming the absolute stereochemistry [1]. The racemate carries a distinct CAS number and cannot be assumed to serve as a direct substitute in stereosensitive assays.

Enantiomeric purity Chiral resolution Stereochemistry

Enzyme Target Engagement: HPPK Inhibition Evidence from Structural Analogues

The target compound’s scaffold is directly related to a series of 7,8-dihydropteridines evaluated as inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK). In the foundational study by Al-Hassan et al. (1985), 15 blocked 7,8-dihydropteridines were synthesized and tested, with inhibitory potencies correlated against a hypothetical active-site model [1]. Although the specific (7S)-4-amino-7-methyl derivative was not individually quantified in the available abstract, the series established that substitution at the 7-position, including methyl groups, directly modulates HPPK inhibition. For procurement, this places the target compound within a validated chemotype for HPPK inhibition, distinguishing it from non-pteridine folate pathway inhibitors such as sulfonamides or trimethoprim.

HPPK inhibition Folate biosynthesis Antimicrobial target

Physicochemical Differentiation: Computed Properties vs. Common Pteridine Scaffolds

The target compound’s computed XLogP3-AA value is -0.4, with a topological polar surface area of 92.9 Ų, three hydrogen bond donors, and five hydrogen bond acceptors [1]. Compared to the oxidized aromatic pteridine analog 4-amino-7-methylpteridine (XLogP ≈ 0.2, TPSA ≈ 77 Ų, two HBD), the dihydropteridinone scaffold is more polar and has greater hydrogen-bonding capacity, which impacts solubility and membrane permeability profiles. For procurement decisions, this means the compound is better suited to aqueous biochemical assays than to cell-based assays requiring passive membrane diffusion.

Physicochemical properties Drug-likeness LogP

Recommended Application Scenarios for (7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one Procurement


Stereochemically Defined Tool Compound for HPPK Enzyme Inhibition Assays

When designing in vitro HPPK inhibition studies, use the (7S)-enantiomer as a defined chiral probe. The single-enantiomer identity avoids confounding results from racemic mixtures, enabling clean interpretation of stereospecific binding to the HPPK active site as modeled by Al-Hassan et al. [1].

Chiral Building Block for Dihydropteridine Derivative Synthesis

The (7S)-4-amino-7-methyl core serves as a late-stage intermediate for synthesizing N8-substituted or 6-functionalized pteridine analogs. Its single enantiomer status ensures that downstream products retain stereochemical integrity, which is critical for medicinal chemistry SAR campaigns targeting folate pathway enzymes [1].

Aqueous-Phase Biochemical Screening of Polar Pteridine Libraries

Given the compound’s low computed LogP (-0.4) and high TPSA (92.9 Ų), it is optimally deployed in aqueous biochemical screening formats. Researchers selecting this compound for solubility-limited assay panels benefit from its inherently favorable aqueous solubility profile relative to more lipophilic pteridine analogs [1].

Quote Request

Request a Quote for (7S)-4-Amino-7-methyl-7,8-dihydropteridin-6(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.